molecular formula C13H14N2O3 B10904087 methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10904087
M. Wt: 246.26 g/mol
InChI Key: DEVQBOITBZPASJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxybenzyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and potential applications. This group can enhance its solubility in organic solvents and may also impact its biological activity by improving its interaction with specific molecular targets.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-17-11-5-3-10(4-6-11)9-15-8-7-12(14-15)13(16)18-2/h3-8H,9H2,1-2H3

InChI Key

DEVQBOITBZPASJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)OC

Origin of Product

United States

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